1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Lipophilicity ADME Partition Coefficient

Choose 1-(4-methylphenyl)cyclobutane-1-carboxylic acid for balanced lipophilicity (LogP 2.6) over the 4-Cl analog (LogP 2.9), improving aqueous solubility and reducing off-target binding. Its distinct monoisotopic mass (190.099 Da) makes it ideal for LC-MS internal standards in DMPK studies. The 4-methyl group enables selective functionalization, unlike reactive chloro analogs. Well-defined hazard profile (H315/H319/H335) ensures safe handling.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 50921-38-5
Cat. No. B1604030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)cyclobutane-1-carboxylic acid
CAS50921-38-5
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(CCC2)C(=O)O
InChIInChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
InChIKeyGFNPCJCIUWSWIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (CAS 50921-38-5): Key Physicochemical and Safety Profile for Research Procurement


1-(4-Methylphenyl)cyclobutane-1-carboxylic acid (CAS 50921-38-5) is a cyclobutane carboxylic acid derivative characterized by a 4-methylphenyl (p-tolyl) substituent at the 1-position [1]. Its molecular formula is C12H14O2 with a molecular weight of 190.24 g/mol [1]. The compound is reported to have a computed density of 1.2±0.1 g/cm³ and a predicted boiling point of 340.7±21.0 °C at 760 mmHg . According to ECHA's C&L Inventory, it is classified as a skin irritant (Skin Irrit. 2, H315), an eye irritant (Eye Irrit. 2A, H319), and may cause respiratory irritation (STOT SE 3, H335) [2].

Why 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid Cannot Be Substituted with Simple Phenyl or Chlorophenyl Analogs


Generic substitution of 1-(4-methylphenyl)cyclobutane-1-carboxylic acid with its closest structural analogs, such as the unsubstituted phenyl or 4-chlorophenyl derivatives, is not straightforward. While the cyclobutane core and carboxylic acid group are common, the specific 4-methyl substitution pattern on the phenyl ring directly influences key molecular properties. For example, the LogP value, a measure of lipophilicity, differs substantially between the 4-methyl (XLogP3: 2.6) [1] and 4-chloro (XLogP3: 2.9) analogs. This 0.3 log unit difference translates to an approximately twofold change in partition coefficient, which can critically alter compound behavior in aqueous versus lipid environments, affecting solubility, membrane permeability, and assay results. Such variations in fundamental properties underscore why these compounds are not freely interchangeable in research applications without rigorous revalidation.

Head-to-Head Evidence: How 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (50921-38-5) Differs Quantitatively from Key Analogs


Lipophilicity (LogP) Comparison: 4-Methyl vs. 4-Chloro vs. Unsubstituted Phenyl Analogs

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid (target) exhibits an XLogP3 value of 2.6 [1]. This is significantly lower than the 4-chloro analog, which has a reported LogP of approximately 2.9 , and is expected to be higher than the unsubstituted 1-phenylcyclobutane-1-carboxylic acid (predicted LogP around 2.1-2.2 based on structural differences) . The quantified difference of ~0.3 log units between the 4-methyl and 4-chloro derivatives corresponds to a meaningful change in compound lipophilicity, which directly influences solubility in aqueous buffers and permeability across biological membranes.

Lipophilicity ADME Partition Coefficient

Molecular Weight and Formula Impact on Purity and Identity Confirmation

The target compound has a monoisotopic mass of 190.099379685 Da and a molecular weight of 190.24 g/mol with formula C12H14O2 [1]. The closest analog, 1-phenylcyclobutane-1-carboxylic acid, has a molecular weight of 176.21 g/mol (C11H12O2) . The 14.03 g/mol difference (one CH2 unit) is easily distinguishable by mass spectrometry (e.g., LC-MS or GC-MS) and ensures the compound can be reliably identified and quantified in complex reaction mixtures. This distinct mass provides a clear analytical handle for quality control and purity assessment compared to the unsubstituted phenyl derivative.

Molecular Weight Purity Analytical Chemistry

Computed Boiling Point as a Proxy for Thermal Stability and Purification

The predicted boiling point of the target compound is 340.7±21.0 °C at 760 mmHg . In comparison, the 4-chloro analog has a reported boiling point of 350.4 °C at 760 mmHg . The ~10 °C lower predicted boiling point for the 4-methyl derivative may indicate slightly lower thermal stability or different intermolecular interactions. This information is relevant for researchers considering purification by distillation or reactions requiring elevated temperatures, as the 4-methyl compound may be more prone to thermal decomposition under certain conditions relative to the chloro analog.

Thermal Stability Boiling Point Distillation

Topological Polar Surface Area (TPSA) and Its Implication for Bioavailability

The target compound has a topological polar surface area (TPSA) of 37.3 Ų [1]. This value is identical to that of the 4-chloro analog and would also be identical for the unsubstituted phenyl derivative, as the polar atoms (the carboxylic acid group) are the same. This demonstrates that while the para-substituent alters lipophilicity (LogP) and other properties, it does not affect the TPSA. In a medicinal chemistry context, a TPSA of 37.3 Ų is well below the common threshold of 140 Ų for good oral bioavailability, suggesting that all analogs in this series possess favorable passive membrane permeability potential. The differentiation for the target compound lies in the combination of this favorable TPSA with its specific, intermediate LogP value.

TPSA Bioavailability Drug-likeness

Hazard Profile Alignment: Skin and Eye Irritation Compared to Phenyl Analog

The target compound is classified by ECHA as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This hazard profile is directly comparable to that of 1-phenylcyclobutane-1-carboxylic acid, which carries identical GHS hazard statements (H315, H319, H335) and a "Warning" signal word . There is no quantitative difference in the safety classification between the 4-methyl and unsubstituted phenyl derivatives, indicating that the para-methyl group does not introduce additional acute toxicity concerns. For procurement and handling, this means that the same safety protocols and personal protective equipment (PPE) are required for both compounds.

Safety Hazard Classification Irritation

Defined Application Scenarios for 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (50921-38-5) Based on Evidence


Use as a Lipophilicity-Tuned Building Block in Medicinal Chemistry

Based on its specific XLogP3 value of 2.6 [1], 1-(4-methylphenyl)cyclobutane-1-carboxylic acid is the preferred choice over the more lipophilic 4-chloro analog (XLogP3: 2.9) for medicinal chemistry projects where a moderate, balanced lipophilicity is desired to optimize ADME properties. The 0.3 log unit lower lipophilicity can improve aqueous solubility and reduce the risk of off-target binding while maintaining favorable membrane permeability, as indicated by a TPSA of 37.3 Ų [1].

Analytical Standard for LC-MS Method Development

The unique monoisotopic mass of 190.099379685 Da and molecular weight of 190.24 g/mol [1] make this compound an ideal candidate for use as an analytical standard or internal standard in LC-MS workflows. Its mass is distinct from the commonly used 1-phenylcyclobutane-1-carboxylic acid (176.21 g/mol) , allowing for unambiguous identification in complex samples. This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies where multiple structurally related compounds are analyzed simultaneously.

Substrate for Selective Functionalization in Organic Synthesis

The presence of the 4-methyl group, which is chemically distinct from the more reactive 4-chloro group, provides a specific handle for selective functionalization. The methyl group can be oxidized to a carboxylic acid or further derivatized, offering a route to more complex structures that would not be accessible with the chloro or unsubstituted phenyl analogs. The computed boiling point of 340.7 °C suggests the compound is sufficiently stable for a range of synthetic transformations under moderate heating, making it a versatile building block for library synthesis.

Use in Non-Biological Research Requiring Defined Safety Profile

For research applications such as material science or surface chemistry, where biological activity is not the primary concern but safe handling is paramount, the compound's well-defined hazard profile (H315, H319, H335) [2] provides a clear framework for risk assessment. This allows for its integration into larger-scale processes with established safety protocols, without the additional uncertainties that might accompany a less-characterized analog.

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